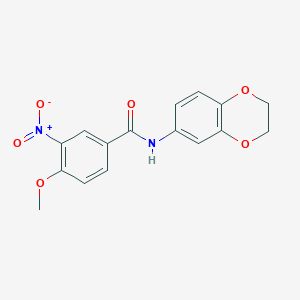

![molecular formula C12H12N4O2S B5513452 N-{4-[2-(4H-1,2,4-triazol-3-ylthio)acetyl]phenyl}acetamide](/img/structure/B5513452.png)

N-{4-[2-(4H-1,2,4-triazol-3-ylthio)acetyl]phenyl}acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-{4-[2-(4H-1,2,4-triazol-3-ylthio)acetyl]phenyl}acetamide involves the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, followed by reaction with various aromatic aldehydes to afford derivatives with diverse biological activities (Panchal & Patel, 2011). This process highlights the compound's versatility and the potential for generating a variety of derivatives through modifications at specific sites on the molecule.

Molecular Structure Analysis

The molecular structure of synthesized compounds is characterized using techniques such as 1H NMR and IR spectroscopy, confirming the successful incorporation of the 1,2,4-triazole ring and other structural features essential for biological activity (Panchal & Patel, 2011). Single-crystal X-ray diffraction methods further confirm the structural integrity and provide detailed insights into the molecular geometry of these compounds.

科学的研究の応用

Enzyme Inhibition

N-aryl derivatives of 1,2,4-triazole compounds have been synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases. Compounds showed moderate to potent activities against these enzymes, highlighting their potential in the development of treatments for conditions such as Alzheimer's disease (Riaz et al., 2020).

Anticancer Activity

Research on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which bear different heterocyclic rings, has shown considerable anticancer activity against various cancer cell lines. This demonstrates the potential of these compounds in cancer therapy, emphasizing the role of the structural modification of N-{4-[2-(4H-1,2,4-triazol-3-ylthio)acetyl]phenyl}acetamide derivatives in enhancing antitumor activity (Yurttaş et al., 2015).

Antimicrobial Activity

Synthesized thiazole derivatives have shown significant antimicrobial activity. This includes N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, which exhibited high selectivity against human lung adenocarcinoma cells while demonstrating potential as antimicrobial agents due to their structural features (Evren et al., 2019).

Antifungal and Plant Growth Regulatory Activities

Compounds synthesized from N-(4H-1,2,4-triazol-4-yl)acetamide have been studied for their antifungal and plant growth regulatory activities. This research indicates the utility of these compounds in agricultural sciences, potentially offering new solutions for plant disease management and growth regulation (Fa-Qian Liu et al., 2005).

特性

IUPAC Name |

N-[4-[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2S/c1-8(17)15-10-4-2-9(3-5-10)11(18)6-19-12-13-7-14-16-12/h2-5,7H,6H2,1H3,(H,15,17)(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEHYAGOYJMCHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5513376.png)

![9-[(5-chloro-2-thienyl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5513380.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-thiophenecarboxamide](/img/structure/B5513383.png)

![9-(2-ethoxyphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B5513387.png)

![8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B5513395.png)

![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5513400.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-isopropylbenzamide](/img/structure/B5513431.png)

![3-[2-(4-fluorophenoxy)ethyl]-4-methoxybenzamide](/img/structure/B5513439.png)

![ethyl 4-[(4-methoxyphenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5513445.png)

![(3R*,4R*)-4-amino-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)piperidin-3-ol](/img/structure/B5513464.png)

![8-fluoro-N-[3-(2-methoxyphenyl)propyl]-2-quinolinecarboxamide](/img/structure/B5513474.png)

![2-{[4-chloro-6-(isopropylamino)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5513480.png)

![3-isobutyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5513481.png)